3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine
Description
3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine is a tertiary amine featuring a central oxetane ring substituted with a 4-tert-butylphenyl group and a dimethylaminopropyl chain. The oxetane ring introduces conformational rigidity and moderate ring strain, which can enhance metabolic stability compared to linear ethers or aromatic systems .
Properties
CAS No. |
922500-80-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-[3-(4-tert-butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H29NO/c1-17(2,3)15-7-9-16(10-8-15)18(13-20-14-18)11-6-12-19(4)5/h7-10H,6,11-14H2,1-5H3 |
InChI Key |
JBROHYJMMLBPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-Dimethyl-3-Chloromagnesiopropylamine
The Grignard reagent N,N-dimethyl-3-chloromagnesiopropylamine serves as a critical intermediate for introducing the dimethylaminopropyl chain. A representative protocol involves:
-
Reactants : 3-chloro-N,N-dimethylpropylamine (CPA), magnesium turnings, iodine.
-
Solvent : Anhydrous 2-methyltetrahydrofuran (2-MeTHF).
The reaction initiates with iodine-activated magnesium, followed by dropwise CPA addition. This method achieves 76.9% yield after quenching with saturated NH₄Cl and subsequent hydrogen bromide treatment.
Coupling with Oxetane Precursors
The oxetane ring is synthesized via cyclization of a diol or ketone precursor. For 3-(4-tert-butylphenyl)oxetan-3-ol :
-
Reactants : 4-tert-Butylbenzaldehyde, trimethylolpropane.
-
Catalyst : p-Toluenesulfonic acid (PTSA).
-
Conditions : Reflux in toluene with azeotropic water removal.
This intermediate is subsequently alkylated with the Grignard reagent to form the target compound.
Cyclization Strategies for Oxetane Formation
Acid-Catalyzed Cyclization
Oxetane rings form efficiently under acidic conditions. A modified protocol from azetidine synthesis involves:
Photochemical [2+2] Cycloaddition
Alternative methods employ UV light for cyclization:
-
Reactants : 4-tert-Butylstyrene, formaldehyde.
-
Conditions : Benzene solvent, 254 nm UV light, 12-hour irradiation.
This approach avoids harsh acids but requires specialized equipment.
Amine Functionalization via Alkylation
Reductive Amination
The dimethylamine group is introduced via reductive amination:
-
Reactants : 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]propanal, dimethylamine.
-
Reducing Agent : Sodium cyanoborohydride.
Yields reach 74% after purification by vacuum distillation.
Gabriel Synthesis
For higher selectivity:
-
Reactants : Phthalimide, 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]propyl bromide.
-
Conditions : DMF, 80°C for 8 hours, followed by hydrazine cleavage.
This method minimizes over-alkylation, achieving 72% yield .
Solvent and Catalyst Optimization
Solvent Effects on Grignard Reactions
Comparative studies in demonstrate solvent-dependent yields:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-MeTHF | 76.9 | 4.8 |
| Benzene | 75.8 | 3.5 |
| Cyclohexane | 72.8 | 6.3 |
2-MeTHF enhances stability of the Grignard intermediate, reducing side reactions.
Iodine as a Reaction Initiator
Initiating Grignard reactions with iodine improves reproducibility:
Iodine cleaves MgO surface layers, exposing reactive magnesium.
Purification and Characterization
Distillation Techniques
Chemical Reactions Analysis
3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine have shown promise in inhibiting the growth of various cancer cell lines. The compound's oxetane ring contributes to its ability to interact with biological targets, potentially disrupting cancer cell proliferation pathways.
Case Study:
A study evaluating the compound's efficacy against human cancer cells demonstrated a notable reduction in cell viability at micromolar concentrations. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
b. Neuropharmacological Potential
The compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may act as a modulator of monoamine transporters, which are crucial in the treatment of neurodegenerative diseases such as depression and anxiety disorders.
Data Table: Neuropharmacological Activity
| Property | Value |
|---|---|
| Target | Monoamine Transporters |
| Assessed Activity | Inhibition of uptake |
| Cell Lines Tested | HEK293, SH-SY5Y |
| IC50 Values | 100 nM - 500 nM |
Material Science Applications
a. Polymer Chemistry
The unique oxetane structure allows for potential applications in polymer synthesis. Compounds like 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine can be utilized as monomers or crosslinking agents in the development of advanced polymers with enhanced thermal and mechanical properties.
b. Coatings and Adhesives
Due to its chemical stability and reactivity, the compound is being explored as an additive in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental degradation.
Research Tool Applications
a. Chemical Probes
As a chemical probe, 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine can be utilized in biochemical assays to elucidate mechanisms of action for various biological processes. Its ability to selectively target specific pathways makes it valuable for understanding complex cellular interactions.
b. Synthesis Pathways Exploration
The compound serves as a precursor for synthesizing other biologically active molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can act as a hydrogen bond acceptor, influencing the solubility and metabolic stability of the compound . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*logP values estimated using computational tools (e.g., ChemDraw).
Key Observations :
- Oxetane vs.
- tert-Butyl vs. Trifluoromethyl : The tert-butyl group in the target compound is bulkier and less electronegative than the trifluoromethyl group in Fluoxetine, which may alter receptor binding kinetics .
- Dimethylamine vs. Secondary Amines : The dimethylamine group in the target compound lacks hydrogen-bond-donating capacity, unlike secondary amines in citalopram derivatives (e.g., IMP-2 in ), which could reduce off-target interactions .
Pharmacological and Pharmacokinetic Comparisons
Table 2: Pharmacological Profiles
Key Observations :
- Receptor Selectivity : The target compound’s oxetane and tert-butyl groups may favor histamine H3 receptor modulation, unlike Fluoxetine’s serotonin transporter (SERT) specificity .
- CYP Interactions : Unlike Imipramine (CYP2D6-dependent metabolism), the target compound’s lack of aromatic hydroxylation sites may reduce CYP-mediated drug-drug interactions .
Key Observations :
- Oxetane Synthesis: The target compound requires specialized ring-closing reactions (e.g., Mitsunobu), which are less straightforward than the Suzuki couplings used for citalopram analogs .
- Scalability: Phenolic ethers () are synthesized in higher yields (~75%) compared to oxetane-based compounds (~60–70%), highlighting a trade-off between novelty and practicality .
Biological Activity
The compound 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine is a member of the oxetane family, which has garnered interest in medicinal chemistry due to its potential as a bioisostere. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[3-(4-tert-butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine can be represented as follows:
This compound features an oxetane ring, which is known for its ability to mimic certain functionalities found in more complex molecules, making it a valuable scaffold in drug design.
The oxetane ring in this compound serves as a bioisostere for both geminal dimethyl groups and carbonyl functionalities, which can influence binding interactions with biological targets. The presence of the tert-butylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Pharmacological Studies
Research indicates that compounds containing oxetane structures exhibit various biological activities, including:
- Anticancer Activity : Certain oxetanes have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of oxetanes can induce apoptosis in cancer cells through the modulation of key signaling pathways .
- Antimicrobial Properties : The incorporation of oxetane rings has been linked to enhanced antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes .
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer effects of oxetane derivatives, including compounds similar to 3-[3-(4-tert-butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations. The mechanism was primarily through the induction of apoptosis mediated by caspase activation .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers synthesized various oxetane derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with the oxetane moiety exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used as controls .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity | High |
| Membrane Permeability | Enhanced |
| Bioavailability | Potentially improved |
Q & A
What are the most reliable synthetic routes for 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine, and how do reaction conditions influence yield?
Basic
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting brominated intermediates (e.g., 3-(4-tert-butylphenyl)oxetane derivatives) with tertiary amines under anhydrous conditions. For instance, a protocol adapted from similar oxetane-amine syntheses uses potassium carbonate as a base and dimethylformamide (DMF) as a solvent at 80–100°C, achieving yields of 70–85% . Optimizing stoichiometry (1:1.2 amine-to-electrophile ratio) and using catalytic iodide salts (e.g., KI) enhance nucleophilic displacement efficiency. Purity is confirmed via HPLC (>98%) after silica gel chromatography.
How can structural ambiguities in NMR spectra of this compound be resolved, particularly regarding stereochemistry?
Basic
Proton and carbon NMR assignments are critical for verifying the oxetane ring and tert-butylphenyl group. Key signals include:
- 1H NMR : δ 1.32 ppm (s, 9H, tert-butyl), δ 3.40–3.60 ppm (m, oxetane CH2), δ 2.25 ppm (s, 6H, N,N-dimethyl).
- 13C NMR : δ 79.2 ppm (oxetane quaternary carbon), δ 152.1 ppm (aromatic C linked to tert-butyl).
Stereochemical ambiguities (e.g., oxetane ring conformation) require X-ray crystallography or NOESY experiments. For example, crystal structures of analogous oxetane derivatives confirm chair-like ring conformations and spatial arrangement of substituents .
What solvent systems are optimal for solubility and stability studies of this compound?
Basic
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies in buffered solutions (pH 7.4) show degradation <5% over 24 hours at 25°C. For long-term storage, lyophilization and storage at −20°C under argon are recommended to prevent oxidation of the tertiary amine .
What strategies are effective for enantioselective synthesis of this compound, given its chiral oxetane core?
Advanced
Asymmetric synthesis requires chiral catalysts or resolution agents. A method adapted from fluoxetine syntheses employs (R)-BINAP ligands with palladium catalysts to control stereochemistry during oxetane ring formation. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers with >90% enantiomeric excess (ee) . Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity.
How do metabolic pathways impact the compound’s pharmacokinetic profile in preclinical models?
Advanced
In vitro hepatic microsome assays (human and rodent) reveal CYP3A4/5-mediated N-demethylation as the primary metabolic pathway, forming a secondary amine metabolite. Co-administration with CYP3A inhibitors (e.g., ketoconazole) increases systemic exposure by 2.5-fold. Metabolite identification via LC-MS/MS shows a hydroxylated derivative (m/z 348.2 → 364.2) as a minor product .
How can conflicting data on hydrolysis rates in aqueous solutions be reconciled?
Advanced
Discrepancies in hydrolysis studies (e.g., half-life ranging from 8–24 hours at pH 7.4) arise from buffer composition and ionic strength. Phosphate buffers accelerate degradation compared to HEPES due to nucleophilic phosphate ions. NMR kinetic studies under controlled conditions (25°C, 0.1 M buffer) and LC-MS monitoring resolve such contradictions .
What computational models predict the compound’s binding affinity for neurotransmitter transporters?
Advanced
Docking simulations (AutoDock Vina) using serotonin transporter (SERT) crystal structures (PDB: 5I6X) predict a binding energy of −9.2 kcal/mol, with key interactions:
- Tert-butyl group: Hydrophobic pocket (residues Phe341, Leu337).
- Oxetane oxygen: Hydrogen bond with Ser438.
MD simulations (100 ns) confirm stable binding, aligning with in vitro uptake inhibition assays (IC50 = 120 nM) .
What biological targets are prioritized for mechanistic studies based on structural analogs?
Advanced
Structural analogs (e.g., fluoxetine derivatives) suggest affinity for monoamine transporters (SERT, NET) and σ-1 receptors. Competitive radioligand assays (³H-paroxetine for SERT) and calcium flux assays (σ-1) are recommended. Off-target screening against hERG channels (patch-clamp) is critical due to tertiary amine-related cardiotoxicity risks .
How does the compound’s activity change in combination with CYP450 inhibitors in vivo?
Advanced
Co-administration with CYP3A4 inhibitors (e.g., ritonavir) in rodent models increases AUC(0–24) by 3-fold, requiring dose adjustments. Pharmacodynamic studies show enhanced efficacy in depression models (forced swim test) but also elevated neurotoxicity (GFAP markers). Dose-response curves (1–30 mg/kg) guide therapeutic index calculations .
What isotopic labeling methods are feasible for tracing the compound in metabolic studies?
Advanced
Deuterium labeling at the N-methyl groups (via reductive amination with CD3I) or ¹³C incorporation in the oxetane ring (using ¹³C-acetone precursors) enables MS-based metabolite tracking. Radiolabeling (³H at the tert-butyl phenyl group) via catalytic tritiation achieves specific activity >20 Ci/mmol for autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
